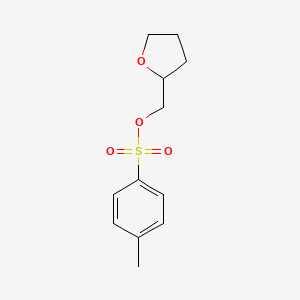
7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . These compounds are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions .
Synthesis Analysis
The synthesis of 1H-Indole-3-carbaldehyde derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . The reaction of 1H-indole-3-carbaldehyde with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, through the Knoevenagel reaction, prepared 2-(1H-indol-3-ylmethylidene)malononitrile or 4-(1H-indol-3-ylmethylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .Molecular Structure Analysis
The molecular structure of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is represented by the molecular formula C12H13NO . The molecular weight of this compound is 187.24 .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are involved in various chemical reactions, particularly multicomponent reactions (MCRs) . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Applications De Recherche Scientifique
Cytotoxicity and Antiproliferative Effects
- Research has identified compounds structurally related to 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde with significant cytotoxicity and antiproliferative effects. For instance, a compound isolated from the halotolerant fungus Aspergillus sclerotiorum showed moderate cytotoxicity against A-549 cells and weak cytotoxicity against HL-60 cells (Wang et al., 2011). Another study synthesized new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, demonstrating significant antiproliferative activity against human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines (Fawzy et al., 2018).
Tyrosinase Inhibition
- Indole-3-carbaldehyde, a compound closely related to the query chemical, was isolated as a tyrosinase inhibitor from an unknown fungus, indicating its potential in inhibiting melanin production in B16 melanoma cells (Shimizu et al., 2003).
Antimicrobial Activity
- A series of semicarbazone derivatives synthesized from derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde demonstrated good antifungal activity against C. albicans and C. rugosa, showing the antimicrobial potential of compounds within this chemical family (Vijaya Laxmi & Rajitha, 2010).
Synthetic Methodology and Applications
- Research has focused on the synthesis of novel indole derivatives using 1H-indole-3-carbaldehyde, exploring its utility in creating compounds with potential antiproliferative and antimicrobial activities. For example, green and sustainable nanocatalyzed synthetic routes have been explored for Knoevenagel condensation, highlighting the versatility of indole-3-carbaldehyde as a synthon in organic chemistry (Madan, 2020).
Orientations Futures
The future directions of research on 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their roles in multicomponent reactions and the synthesis of biologically active structures . Additionally, the synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted .
Mécanisme D'action
Target of Action
Indole derivatives, such as 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives involves their interaction with multiple receptors, which helps in developing new useful derivatives
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Propriétés
IUPAC Name |
7-ethyl-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-5-4-6-11-10(8-14)7-13(2)12(9)11/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPPYPYYUKBGSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403988 |
Source


|
| Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
593237-10-6 |
Source


|
| Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

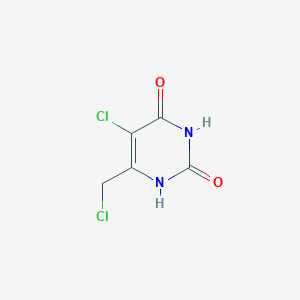
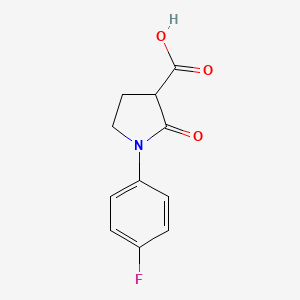
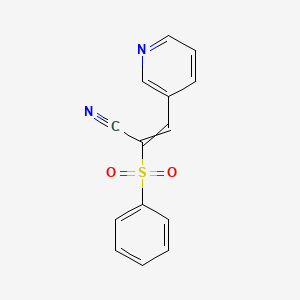

![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)
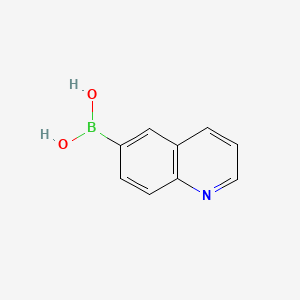
![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)


![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)

